

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methylhexanoic acid

Cat. No.: B1205312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **5-Methylhexanoic acid**. The information is designed for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identity and Structure

5-Methylhexanoic acid, also known as isoheptanoic acid, is a branched-chain fatty acid. Its structure consists of a six-carbon chain with a methyl group on the fifth carbon and a carboxylic acid functional group.

Identifier	Value
IUPAC Name	5-methylhexanoic acid[1]
Synonyms	Isoheptanoic acid, Isoenanthic acid, 5-Methylcaproic acid
CAS Number	628-46-6[2]
Molecular Formula	C ₇ H ₁₄ O ₂ [1]
Molecular Weight	130.18 g/mol [1]
SMILES	CC(C)CCCC(=O)O[1]
InChI	InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)[1]

```
graph "5_Methylhexanoic_Acid_Structure" {
  layout=neato;
  node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, fixedsize=true, width=10, height=10];
  edge [color="#202124"];
  C1 [label="C", pos="0,0!"];
  O1 [label="O", fillcolor="#EA4335", pos="0.87,-0.5!"];
  O2 [label="O", fillcolor="#EA4335", pos="-0.87,-0.5!"];
  H_0 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.3,-1.2!"];
  C2 [label="C", pos="-1.5,0.87!"];
  C3 [label="C", pos="-2.5,1.73!"];
  C4 [label="C", pos="-3.5,2.6!"];
  C5 [label="C", pos="-4.5,3.46!"];
  C6 [label="C", pos="-5.5,2.6!"];
  C7 [label="C", pos="-3.5,4.33!"];
  C1 --- O1;
  C1 --- O2;
  C1 --- H_0;
  O1 --- C2;
  O2 --- C3;
  C2 --- C4;
  C3 --- C5;
  C4 --- C6;
  C5 --- C7;
  C6 --- C7;
  C2 --- C1;
  C3 --- C1;
  C4 --- C1;
  C5 --- C1;
  C6 --- C1;
  C7 --- C1;
}
```

```
C1 [label="C", pos="0,0!"];
O1 [label="O", fillcolor="#EA4335", pos="0.87,-0.5!"];
O2 [label="O", fillcolor="#EA4335", pos="-0.87,-0.5!"];
H_0 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.3,-1.2!"];
C2 [label="C", pos="-1.5,0.87!"];
C3 [label="C", pos="-2.5,1.73!"];
C4 [label="C", pos="-3.5,2.6!"];
C5 [label="C", pos="-4.5,3.46!"];
C6 [label="C", pos="-5.5,2.6!"];
C7 [label="C", pos="-3.5,4.33!"];
C1 --- O1;
C1 --- O2;
C1 --- H_0;
O1 --- C2;
O2 --- C3;
C2 --- C4;
C3 --- C5;
C4 --- C6;
C5 --- C7;
C6 --- C7;
C2 --- C1;
C3 --- C1;
C4 --- C1;
C5 --- C1;
C6 --- C1;
C7 --- C1;
```

```
// Add invisible nodes for positioning hydrogens
H1_pos [label="", style=invis, pos="-1.2,1.8!"];
H2_pos [label="", style=invis, pos="-2.2,0.8!"];
H3_pos [label="", style=invis, pos="-2.2,2.7!"];
H4_pos [label="", style=invis, pos="-3.2,1.7!"];
H5_pos [label="", style=invis, pos="-3.2,3.5!"];
H6_pos [label="", style=invis, pos="-4.2,2.5!"];
H7_pos [label="", style=invis, pos="-4.8,4.4!"];
H8_pos [label="", style=invis, pos="-5.2,1.7!"];
H9_pos [label="", style=invis, pos="-6.2,3.0!"];
H10_pos [label="", style=invis, pos="-6.2,2.0!"];
H11_pos [label="", style=invis, pos="-2.8,4.9!"];
H12_pos [label="", style=invis, pos="-4.2,4.9!"];
H13_pos [label="", style=invis, pos="-3.5,5.3!"];

// Add hydrogen nodes
H1 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.2,1.8!"];
H2 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,0.8!"];
H3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,2.7!"];
H4 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,1.7!"];
H5 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,3.5!"];
H6 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,2.5!"];
H7 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.8,4.4!"];
H8 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5.2,1.7!"];
H9 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,3.0!"];
H10 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,2.0!"];
H11 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.8,4.9!"];
H12 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,4.9!"];
H13 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.5,5.3!"];

// Bonds
C1 -- O1 [style=double];
C1 -- O2;
O2 -- H_0;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C5 -- C7;

// C-H Bonds
C2 -- H1;
C2 -- H2;
C3 -- H3;
C3 -- H4;
C4 -- H5;
```

```
C4 -- H6;
C5 -- H7;
C6 -- H8;
C6 -- H9;
C6 -- H10;
C7 -- H11;
C7 -- H12;
C7 -- H13;
}
```

Caption: Chemical structure of **5-Methylhexanoic acid**.

Physical Properties

5-Methylhexanoic acid is a colorless liquid at room temperature with a characteristic fatty, cheesy odor.^[3] A summary of its key physical properties is presented in the table below.

Property	Value	Conditions
Melting Point	< -25 °C	760.00 mm Hg ^[3]
Boiling Point	216 °C	-
Density	0.90700 to 0.91700 g/cm ³	@ 25.00 °C ^[3]
Refractive Index	1.41700 to 1.42700	@ 20.00 °C ^[3]
Solubility	Slightly soluble in water	-
Flash Point	215.00 °F (101.67 °C)	TCC ^[3]
pKa	4.78 ± 0.10	Predicted

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of **5-Methylhexanoic acid**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹³C NMR Spectrum: A ¹³C NMR spectrum was recorded on a BRUKER WP-60 instrument.^[1]
- ¹H NMR Spectrum: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum is available for **5-Methylhexanoic acid**^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available, with a prominent peak observed at m/z 60.0.^[1] The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).^[1]

Experimental Protocols

This section details the general methodologies for determining the key physical and spectroscopic properties of **5-Methylhexanoic acid**.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

- **5-Methylhexanoic acid** sample
- Capillary tube (sealed at one end)
- Melting point apparatus or Thiele tube
- Thermometer
- Small test tube
- Mineral oil or other suitable heating bath fluid

Procedure:

- A few drops of **5-Methylhexanoic acid** are placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with mineral oil.
- The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[4]

Caption: Workflow for micro boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

- **5-Methylhexanoic acid** sample
- Pycnometer or a graduated cylinder
- Analytical balance

Procedure:

- The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
- The pycnometer is filled with the **5-Methylhexanoic acid** sample, and the mass is measured again.
- The volume of the liquid is determined by reading the graduated cylinder or by knowing the calibrated volume of the pycnometer.
- The density is calculated by dividing the mass of the liquid by its volume.^[5]

Spectroscopic Analysis Protocols

- Sample Preparation: A small amount of **5-Methylhexanoic acid** is dissolved in a suitable deuterated solvent (e.g., CDCl_3).

- Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. Standard pulse programs are used to acquire ${}^{13}\text{C}$ NMR spectra.
- Sample Preparation: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}).
- Sample Preparation: The sample may be analyzed directly or after derivatization to increase volatility. For direct analysis, a dilute solution in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- Gas Chromatography (GC): A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a polar column like DB-Wax for fatty acids). The oven temperature is programmed to ramp up to ensure separation of components.[2]
- Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected to produce a mass spectrum.

Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acid

As a branched-chain fatty acid, **5-Methylhexanoic acid** is expected to undergo metabolism via a pathway similar to the beta-oxidation of other branched-chain fatty acids. This process occurs in the mitochondria and involves a series of enzymatic reactions to break down the fatty acid into smaller molecules for energy production.

[Click to download full resolution via product page](#)

Caption: Simplified beta-oxidation pathway for a branched-chain fatty acid.

Safety Information

5-Methylhexanoic acid is classified as corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methylhexanoic acid [webbook.nist.gov]
- 3. 5-methyl hexanoic acid, 628-46-6 [thegoodsentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 5-Methylhexanoic Acid]. BenchChem, [2025]. [Online] Available at: [<https://www.benchchem.com/product/b1205312#5-methylhexanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com